![molecular formula C10H19NO B13207539 1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13207539.png)
1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol is a complex organic compound with the molecular formula C10H19NO. This compound features a cyclopropyl group attached to an aminomethyl group, and a cyclobutanol structure with two methyl groups. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate precursor followed by functional group modifications to introduce the aminomethyl and hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial synthesis would likely involve scalable versions of the laboratory methods, with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the cyclopropyl or cyclobutanol structures.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially affecting their function. The cyclopropyl and cyclobutanol structures may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[1-(Aminomethyl)cyclopropyl]methanol: Similar structure but lacks the cyclobutanol and dimethyl groups.
N-[1-(Aminomethyl)cyclopropyl]-3-(benzylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]-L-alaninamide: More complex structure with additional functional groups.
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol is unique due to its combination of a cyclopropyl group, aminomethyl group, and a cyclobutanol structure with two methyl groups. This unique structure imparts specific chemical and biological properties that are distinct from similar compounds.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO/c1-8(2)5-10(12,6-8)9(7-11)3-4-9/h12H,3-7,11H2,1-2H3 |
InChI Key |
GVDKINVQZPZHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C2(CC2)CN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
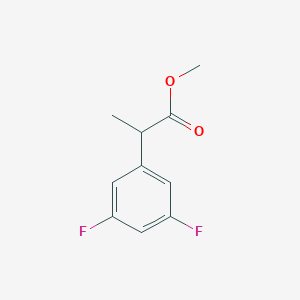
![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)
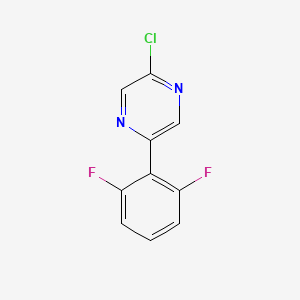

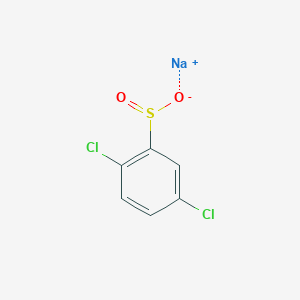
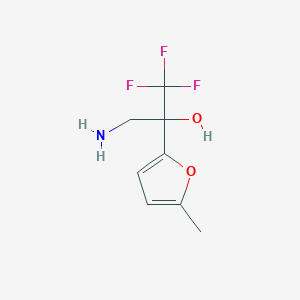
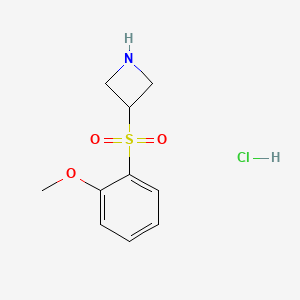
![3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13207527.png)

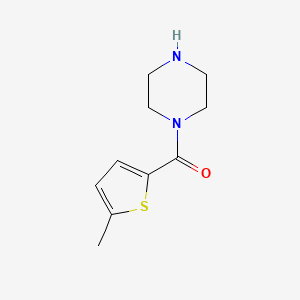
![1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol](/img/structure/B13207555.png)
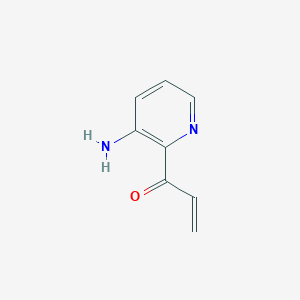
![4-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13207569.png)
